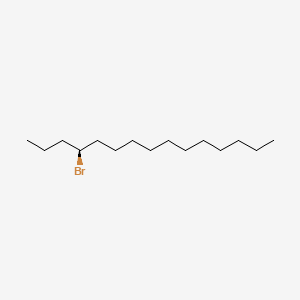

(4S)-4-bromopentadecane

Description

(4S)-4-Bromopentadecane (CAS: 71750-72-6) is a brominated alkane characterized by a 15-carbon chain with a bromine atom substituted at the fourth carbon, which adopts an (S)-configured stereocenter. Brominated alkanes like (4S)-4-bromopentadecane are often utilized as intermediates in the preparation of complex molecules, including pharmaceuticals, agrochemicals, or flavor compounds, where stereochemical control is critical .

Properties

Molecular Formula |

C15H31Br |

|---|---|

Molecular Weight |

291.31 g/mol |

IUPAC Name |

(4S)-4-bromopentadecane |

InChI |

InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1 |

InChI Key |

HJKFZNITLOBIAW-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CCC)Br |

Canonical SMILES |

CCCCCCCCCCCC(CCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-(C15-C30)alkanes can be synthesized through several methods, including:

Radical Bromination: This method involves the reaction of alkanes with bromine (Br2) in the presence of light or heat, which generates bromine radicals that substitute hydrogen atoms in the alkane chain.

Electrophilic Addition: Alkenes can be converted to bromoalkanes by reacting with bromine in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

N-Bromosuccinimide (NBS) Method: This method is used for allylic bromination, where NBS in the presence of light or heat selectively brominates the allylic position of alkenes.

Industrial Production Methods

Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.

Chemical Reactions Analysis

Types of Reactions

Bromo-(C15-C30)alkanes undergo various chemical reactions, including:

Substitution Reactions: Bromoalkanes can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: These compounds can undergo elimination reactions to form alkenes, especially under the influence of strong bases.

Oxidation and Reduction: Bromoalkanes can be oxidized to form alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Alcohols, nitriles, and amines.

Elimination: Alkenes.

Oxidation: Alcohols, aldehydes, carboxylic acids.

Scientific Research Applications

Bromo-(C15-C30)alkanes have diverse applications in scientific research:

Chemistry: Used as intermediates in organic synthesis, especially in the formation of more complex molecules.

Biology: Employed in the study of biological pathways and as probes to understand enzyme mechanisms.

Medicine: Serve as precursors in the synthesis of pharmaceuticals and bioactive compounds.

Industry: Utilized in the production of surfactants, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4S)-4-bromopentadecane with structurally or functionally related compounds, emphasizing stereochemical, synthetic, and application-based distinctions.

Stereochemical Analogues: (4R)-4-Bromopentadecane

- Structural Similarity : The (4R)-enantiomer shares the same carbon chain and bromine substitution but differs in stereochemistry at C3.

- Impact on Properties : Enantiomers exhibit identical physical properties (e.g., boiling point, solubility) but differ in optical activity and biological interactions. For example, in chiral environments such as enzyme-mediated reactions, the (4S) and (4R) forms may display divergent reactivity or binding affinities.

- Synthesis : Both enantiomers can be synthesized via asymmetric catalysis or chiral resolution. However, achieving high enantiomeric excess (ee) often requires tailored catalysts, as seen in the synthesis of (4S,6Z)-6-dodecen-4-olide, where Grignard reagents and Lindlar catalysts were used to control stereochemistry .

Functional Group Analogues: (4S,6Z)-6-Dodecen-4-olide and (4S,6E)-6-Dodecen-4-olide

- Structural Comparison : These lactones (from ) share the (4S) configuration but differ in functional groups (ester vs. bromide) and chain length (12 carbons vs. 15 carbons).

- Synthesis :

- (4S)-4-Bromopentadecane : Likely synthesized via bromination of a chiral alcohol precursor or asymmetric addition of HBr to a pentadecene.

- (4S,6Z)-6-Dodecen-4-olide : Synthesized using a stereoselective Grignard reaction followed by hydrogenation (Lindlar catalyst) and isomerization, achieving 49–64% yields .

- Applications :

Chain-Length Variants: 4-Bromohexadecane

- Structural Difference : A 16-carbon chain with bromine at C4, lacking stereochemical specificity.

- Physical Properties : Longer chains increase molecular weight and melting/boiling points. For instance, pentadecane derivatives typically have lower melting points than hexadecane analogues due to reduced van der Waals interactions.

- Reactivity : Longer chains may slow reaction kinetics in polar solvents due to increased hydrophobicity.

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| (4S)-4-Bromopentadecane | C₁₅H₂₉Br | 277.30 | ~300 (est.) | Low |

| (4S,6Z)-6-Dodecen-4-olide | C₁₂H₂₀O₂ | 196.29 | 245–250 | Moderate (ethanol) |

| 4-Bromohexadecane | C₁₆H₃₁Br | 305.33 | ~320 (est.) | Very Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.